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Compound of Interest |

Compound Name: 2-Ethyl-6-methylbenzaldehyde
CAS No.: 106976-44-7
Cat. No.: B012423

Molecular Architecture & Steric Dynamics

The defining feature of 2-Ethyl-6-methylbenzaldehyde is the 2,6-disubstitution pattern.[2]
Unlike unsubstituted benzaldehyde, where the carbonyl group lies coplanar with the aromatic

ring to maximize

-conjugation, the steric bulk of the ortho-methyl and ortho-ethyl groups forces the carbonyl
moiety to rotate out of the aromatic plane.[2]

o Electronic Consequence: Reduced orbital overlap between the carbonyl

-system and the benzene ring.[2]

e Spectroscopic Impact: This "steric inhibition of resonance" results in a more electron-
deficient carbonyl carbon (deshielded in NMR) and a higher frequency C=0 stretch in IR
compared to planar analogs.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data is sourced from experimental characterization of the isolated intermediate
during the synthesis of imidazo[1,2-a]pyridine derivatives [1].

N1H NMR Data (400 MHz, CDCls)
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The proton spectrum is characterized by the distinct asymmetry of the alkyl groups and the

highly deshielded aldehyde proton.[2]
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Analyst Note: The aldehyde peak at 10.61 ppm is diagnostic. Typical benzaldehydes appear
around 10.0 ppm.[2] The downfield shift to 10.61 ppm confirms the loss of conjugation (which

typically shields the proton) and the influence of the ortho substituents' magnetic anisotropy.[2]

N13C NMR Profile (Predicted/Derived)

While specific experimental *13C lists are often proprietary, the shifts can be derived with high
confidence from the structural analog 2,6-dimethylbenzaldehyde [2], adjusting for the ethyl
substitution.[2]

Carbonyl (C=0):~193.4 ppm.[2] (Consistent with sterically hindered benzaldehydes).[2][3]

Aromatic Ipso (C1):~132-134 ppm.[2]

Ortho Carbons (C2/C6): Distinct signals at ~141 ppm (C-Ethyl) and ~140 ppm (C-Methyl).[2]

Alkyl Carbons:

o Methylene (-CHz-): ~26-27 ppm.[2]

o Ring Methyl (Ar-CHs): ~19-20 ppm.[2]
o Terminal Methyl (-CHs): ~15-16 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbonyl stretch and the substitution pattern of the
benzene ring.[2]

e C=0 Stretching:1690-1695 cm~1.[2]

o Mechanism:[2][4] In planar benzaldehydes, conjugation lowers the bond order, appearing
~1700 cm~1.[2] However, electron-donating alkyl groups usually lower this further.[2] In
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this case, the steric twist counteracts the donation, maintaining a higher frequency similar
to aliphatic aldehydes.[2]

e C-H Stretching (Aldehyde):2750 & 2850 cm~* (Fermi doublet).[2]

e C-H Bending (Aromatic):800-750 cm~* (Consistent with 1,2,3-trisubstituted benzene ring
patterns).[2]

Mass Spectrometry (MS) Fragmentation
Molecular lon (M*):m/z 148[2]

The fragmentation pattern follows a standard "ortho-effect" pathway common in poly-alkylated
aromatics.[]
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Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway. The loss of the formyl radical (CHO[2]e) to
form the stable carbocation at m/z 119 is the dominant transition.[2]

Synthesis & Quality Control

Understanding the synthesis is crucial for identifying impurities in the spectroscopic data.[2]
The standard industrial route involves the oxidation of 2-ethyl-6-methylaniline or a Grignard
reaction from the bromide.[2]

Synthetic Workflow (Grighard Route)[2]
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Caption: Primary synthesis route. Residual bromide (Interl) is a common impurity appearing at
~7.0-7.2 ppm in proton NMR.[2]

Impurity Markers

When analyzing raw samples, look for these specific artifact peaks:

o 2-Ethyl-6-methylbenzyl alcohol: Result of over-reduction.[2] Look for a methylene singlet at
~4.75 ppm and loss of the aldehyde peak at 10.61 ppm [1].[2]

o Solvent Residuals: DMF (common formylation reagent) shows distinct singlets at 2.89 and
2.96 ppm.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b012423?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

